molecular formula C29H25NO4 B13680845 (2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid

(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid

Cat. No.: B13680845
M. Wt: 451.5 g/mol
InChI Key: JWVGWYBTUATLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is a synthetic amino acid derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a naphthyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of organic reactions, such as aldol condensation or Michael addition.

    Attachment of the Naphthyl Group: The naphthyl group is introduced through a substitution reaction, often using a naphthyl halide and a suitable base.

    Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various protected or functionalized amino acids.

Scientific Research Applications

(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is used in various scientific research applications, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Bioconjugation: For attaching fluorescent or other labels to biomolecules.

    Medicinal Chemistry: In the design and synthesis of novel therapeutic agents.

    Material Science: As a monomer in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(Boc-amino)-3-(2-naphthyl)butanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S,3R)-2-(Cbz-amino)-3-(2-naphthyl)butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(2S,3R)-2-(Fmoc-amino)-3-(2-naphthyl)butanoic acid is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis, such as ease of removal and compatibility with automated synthesizers.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGWYBTUATLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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